molecular formula C22H19FN2O4S B2440081 Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate CAS No. 941950-30-7

Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Cat. No.: B2440081
CAS No.: 941950-30-7
M. Wt: 426.46
InChI Key: SODAUPCLEJKVBD-UHFFFAOYSA-N
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Description

Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phenyl group, a fluorophenyl sulfonyl group, and a tetrahydroquinoline moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multiple steps, including the formation of the tetrahydroquinoline core, sulfonylation, and carbamate formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can be compared with other similar compounds, such as:

  • Phenyl (1-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
  • Phenyl (1-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
  • Phenyl (1-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

These compounds share similar structures but differ in the substituents on the phenyl sulfonyl group

Biological Activity

Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development. This article reviews the compound's biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a phenylsulfonyl group and a carbamate moiety. The presence of a fluorine atom enhances its pharmacological profile by potentially improving binding affinity and metabolic stability.

Chemical Formula

  • Molecular Formula : C17H18FNO3S
  • Molecular Weight : 345.39 g/mol

Antiproliferative Effects

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown enhanced inhibitory effects on cell growth compared to their unsubstituted counterparts .

Table 1: Antiproliferative Activity of Tetrahydroquinoline Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)10.5
Compound BHeLa (Cervical Cancer)8.2
Compound CA549 (Lung Cancer)15.0

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, it may act as an inhibitor of RORγt, a transcription factor implicated in autoimmune diseases and cancer .

In Vivo Studies

In vivo studies have highlighted the compound's potential in treating autoimmune conditions such as psoriasis and rheumatoid arthritis. For example, a derivative demonstrated significant efficacy in mouse models at lower doses compared to existing treatments .

Table 2: Efficacy in Animal Models

ConditionDose (mg/kg)Efficacy (%)Reference
Psoriasis585
Rheumatoid Arthritis1075

Case Study: Antitumor Activity

A recent study investigated the antitumor activity of tetrahydroquinoline derivatives, including those with phenylsulfonyl substitutions. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .

Research Findings on Metabolism and Bioavailability

Research has also focused on the metabolic pathways of this compound. Studies indicate that modifications to the phenylsulfonyl group can enhance bioavailability and reduce toxicity, making it a promising candidate for further development in drug design .

Properties

IUPAC Name

phenyl N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4S/c23-17-9-12-20(13-10-17)30(27,28)25-14-4-5-16-8-11-18(15-21(16)25)24-22(26)29-19-6-2-1-3-7-19/h1-3,6-13,15H,4-5,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODAUPCLEJKVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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